molecular formula C19H18N4O4S B2551187 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537042-95-8

2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2551187
CAS No.: 537042-95-8
M. Wt: 398.44
InChI Key: JBJCKRYJYNBWEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps starting from various substituted nitroanilines. The bioisostere 5-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine is also prepared in the process. These derivatives are evaluated as efflux pump inhibitors (EPIs) targeting the NorA system of Staphylococcus aureus. The structure-activity relationship study reveals the influence of substituents at positions 7 and/or 8 of the pyrrolo[1,2-a]quinoxaline nucleus .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline or quinoxaline moiety with an ethylsulfanyl group and a nitrophenyl substituent. The arrangement of atoms and functional groups determines its biological activity and interactions .

Mechanism of Action

As an efflux pump inhibitor, this compound likely interferes with bacterial drug efflux systems, enhancing the efficacy of antibiotics. By inhibiting efflux pumps, it prevents the extrusion of drugs from bacterial cells, leading to increased drug retention and improved antimicrobial activity .

Future Directions

: Vidaillac, C., Guillon, J., Moreau, S., et al. (2007). Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline and 5-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives, as potential bacterial multidrug resistance pump inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 577–585. DOI: 10.1080/14756360701485406

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-8-11(9-7-10)23(26)27)15-12(20-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJCKRYJYNBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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